3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95%
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid (3-Cl-MPA) is a synthetic organic compound with a molecular formula of C10H9ClO3. It is a white crystalline solid with a melting point of 126-127°C and a molecular weight of 214.6 g/mol. 3-Cl-MPA has a wide range of applications in the scientific research field, including synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% has a wide range of applications in the scientific research field. It has been used in the synthesis of various organic compounds, including polymers, polysaccharides, and pharmaceuticals. It has also been used in the analysis of various chemical compounds, including amino acids, nucleotides, and proteins. In addition, 3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% has been used in the biochemistry of various enzymes, including proteases, glycosidases, and kinases.
Mechanism of Action
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% is an organic compound that acts as an inhibitor of various enzymes, including proteases, glycosidases, and kinases. It works by binding to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction. This inhibition can be used to study the structure and function of the enzyme, as well as to develop inhibitors that can be used to treat certain diseases.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, as well as modulate the activity of various enzymes. In vivo studies have shown that it can modulate the activity of various proteins and hormones, as well as reduce the levels of certain inflammatory markers.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% in laboratory experiments is its low cost and wide availability. It is also relatively stable and can be stored at room temperature. However, it is important to note that 3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% is toxic and should be handled with care. In addition, it can be difficult to obtain in large quantities, and it is not suitable for use in human clinical trials.
Future Directions
The future applications of 3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% are numerous. It could be used in the development of new drugs and therapies for the treatment of various diseases, such as cancer and inflammation. In addition, it could be used to study the structure and function of various enzymes, and to develop inhibitors that could be used to treat certain diseases. Finally, it could be used in the synthesis of various organic compounds, such as polymers, polysaccharides, and pharmaceuticals.
Synthesis Methods
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation of toluene with 5-chloro-2-methoxyphenol, followed by an acid-catalyzed cyclization of the resulting intermediate. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and can be carried out at temperatures ranging from 80 to 120°C.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(16)6-7-14(13)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCKNCVBPFIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691097 |
Source
|
Record name | 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-42-3 |
Source
|
Record name | 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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